![molecular formula C9H14N2O2 B12616367 Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)
Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- is a chemical compound with the molecular formula C9H14N2O2. It is known for its unique structure, which includes a pyrrolidine ring attached to a vinyl group through a carbonyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- typically involves the reaction of pyrrolidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Acetamide, N-[1-(1-pyrrolidinylcarbonyl)ethenyl]-
- N-(1-Pyrrolidinylcarbonyl)acetamide
- N-(1-Pyrrolidinylcarbonyl)vinylacetamide
Uniqueness
Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
N-(3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl)acetamide |
InChI |
InChI=1S/C9H14N2O2/c1-7(10-8(2)12)9(13)11-5-3-4-6-11/h1,3-6H2,2H3,(H,10,12) |
InChIキー |
NXUOLCCZGFFVKU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=C)C(=O)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


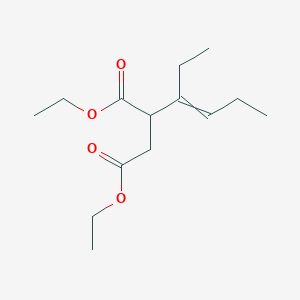
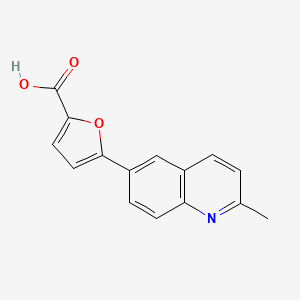
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)
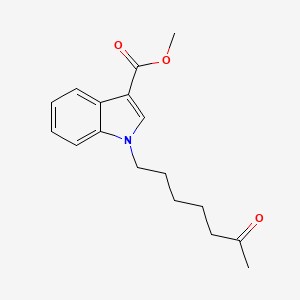
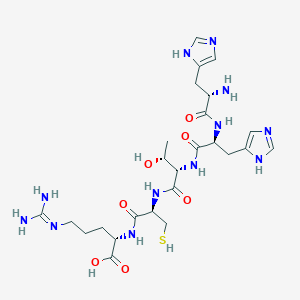
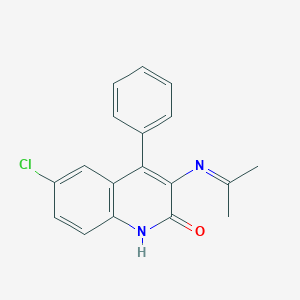
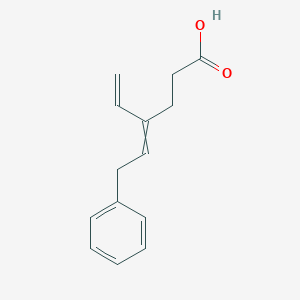
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
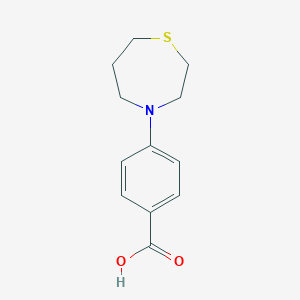
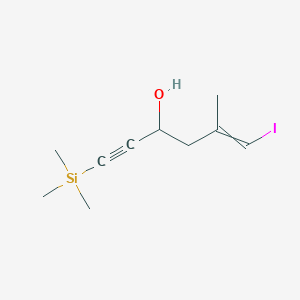
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
